molecular formula C11H17N5O3S B2403149 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine CAS No. 1235664-61-5

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Cat. No.: B2403149
CAS No.: 1235664-61-5
M. Wt: 299.35
InChI Key: ULKXXBQVJNIVHY-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C11H17N5O3S and its molecular weight is 299.35. The purity is usually 95%.
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Biological Activity

1-(Cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a compound that combines piperazine and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound is influenced by its unique structural features. The presence of the triazole ring contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazole and piperazine exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. In one study, compounds similar to our target compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting a potential for therapeutic use in oncology .

Antimicrobial Activity

Triazole and piperazine derivatives are also recognized for their antimicrobial activities. Studies have reported that compounds with similar structures possess antibacterial and antifungal properties. For example, some derivatives showed effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It can bind to various receptors influencing signaling pathways associated with cancer progression and microbial resistance.

Case Studies

Several studies have investigated the biological activities of triazole-piperazine derivatives:

  • Anticancer Study : A series of triazole derivatives were synthesized and screened for cytotoxic activity against MCF-7 cells. Compounds demonstrated varying degrees of potency with IC50 values ranging from 5 μM to 50 μM .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported between 10 μg/mL to 50 μg/mL .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Triazole-Piperazine Derivative AAnticancerMCF-710 μM
Triazole-Piperazine Derivative BAntimicrobialStaphylococcus aureus20 μg/mL
Triazole-Piperazine Derivative CAntimicrobialCandida albicans15 μg/mL
Triazole-Piperazine Derivative DAnticancerHCT-11625 μM

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3S/c1-14-8-10(12-13-14)11(17)15-4-6-16(7-5-15)20(18,19)9-2-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKXXBQVJNIVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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